Product packaging for N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide(Cat. No.:CAS No. 1166-34-3)

N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide

Cat. No.: B073252
CAS No.: 1166-34-3
M. Wt: 340.5 g/mol
InChI Key: RSUVYMGADVXGOU-UHFFFAOYSA-N
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Description

Cinanserin is a potent and selective serotonin receptor antagonist, with a primary research focus on its high affinity for the 5-HT2 receptor family. Historically investigated for its potential therapeutic applications, it now serves as a critical pharmacological tool in basic neuroscience and psychopharmacology research. Its well-characterized mechanism of action, which involves competitive inhibition of serotonin at 5-HT2A and 5-HT2C receptors, makes it invaluable for studying serotonergic signaling pathways. Researchers utilize Cinanserin to explore the role of serotonin in various physiological and behavioral processes, including the modulation of neurotransmitter release, the regulation of mood and anxiety, and the mechanisms underlying psychosis. Its application extends to in vitro receptor binding assays, functional antagonist studies, and in vivo models of neuropsychiatric disorders, providing crucial insights for the development of novel therapeutic agents. This product is supplied with high purity and quality, ensuring reliability and reproducibility in a research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2OS B073252 N-[2-[3-(dimethylamino)propylthio]phenyl]-3-phenyl-2-propenamide CAS No. 1166-34-3

Properties

IUPAC Name

N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUVYMGADVXGOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045653
Record name Cinanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166-34-3
Record name Cinanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1166-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological Activities and Mechanisms of Cinanserin

Serotonergic System Modulation by Cinanserin

Research on Cinanserin in Neuropsychiatric Paradigms

Recent investigations have explored cinanserin's involvement in modulating neuropsychiatric behaviors, particularly depression and anxiety. Studies conducted on mice subjected to acute restraint stress (ARS), an experimental model for stress-induced neuropsychiatric disorders, demonstrated that intracerebroventricular (i.c.v.) microinjection of cinanserin effectively blocked depressive- and anxiogenic-like behaviors researchgate.netresearchgate.netnih.gov. Furthermore, co-administration of cinanserin with harmaline (B1672942) resulted in synergistic antidepressant- and anxiolytic-like effects in ARS mice researchgate.netnih.gov. These findings suggest a potential interaction between harmaline and cinanserin in preventing stress-induced neuropsychiatric symptoms researchgate.netnih.gov.

Antiviral Activities and Molecular Pathogenesis Interruption by Cinanserin

Cinanserin has been identified as a natural product capable of suppressing the replication of severe acute respiratory syndrome coronavirus (SARS-CoV) biomolther.orgnih.govresearchgate.net. Its antiviral action is primarily attributed to its ability to inhibit viral proteases, which are crucial for the viral life cycle nih.goveuropa.eubiomolther.orgnih.gov.

Cinanserin's Inhibition of Viral Proteases

Cinanserin acts as an inhibitor of key viral proteases, particularly those found in coronaviruses. Its mechanism involves binding to the active sites of these enzymes, thereby interrupting the proteolytic processing essential for viral replication biomolther.orgnih.gov.

Virtual screening studies initially identified cinanserin as a promising molecule capable of binding to the SARS-CoV 3C-like proteinase (3CLpro) nih.gov. Experimental validation, including surface plasmon resonance technology, confirmed the binding of cinanserin and its hydrochloride to bacterially expressed 3CLpro from both SARS-CoV and the related human coronavirus 229E (HCoV-229E) nih.govncats.ioresearchgate.net.

Cinanserin effectively inhibits the catalytic activity of these enzymes. For SARS-CoV 3CLpro, the 50% inhibitory concentration (IC50) for cinanserin was determined to be 4.92 μM, while for HCoV-229E 3CLpro, it was 4.68 μM nih.gov. The inhibition curves demonstrated that cinanserin and its hydrochloride achieved a maximum inhibition of 70% to 90% at concentrations ranging from 50 to 100 μM nih.gov.

Table 1: Inhibitory Activity of Cinanserin on Coronavirus 3CLpro

EnzymeCinanserin IC50 (µM)Maximum Inhibition (%) at 50-100 µM
SARS-CoV 3CLpro4.92 nih.gov70-90 nih.gov
HCoV-229E 3CLpro4.68 nih.gov70-90 nih.gov

Cinanserin has also shown inhibitory activity against the SARS-CoV-2 Main Protease (Mpro), also known as 3CLpro frontiersin.orgmdpi.comtandfonline.com. Research indicates that cinanserin exhibits moderate inhibitory activity against SARS-CoV-2 Mpro, with an reported IC50 value of 15.75 ± 8.22 µM in one study researchgate.net. Another study reported an IC50 of 125 µM for Mpro mdpi.com.

Computational docking analyses have revealed that cinanserin optimally fits within the Mpro binding pocket, forming cation-π interactions with key residues such as His41 and Glu166 researchgate.netmdpi.com. Cinanserin is among several inhibitors that demonstrate potent inhibition of Mpro, often through irreversible covalent binding to the catalytic cysteine residue (Cys145) tandfonline.comnih.govmdpi.com.

The inhibitory activity of cinanserin appears to be specific to coronavirus 3CLpro. For instance, cinanserin did not exhibit any inhibitory activity against human rhinovirus 14 (HRV-14) 3Cpro at concentrations up to 200 μM, suggesting a targeted action against coronavirus proteases nih.gov. The SARS-CoV-2 Mpro is considered an attractive drug target due to its unique cleavage specificity, which is distinct from any known human proteases, thereby minimizing potential off-target effects on human cellular functions mdpi.comtandfonline.commdpi.com.

Inhibition of SARS-CoV-2 Main Protease (Mpro) by Cinanserin

Cinanserin's Disruption of Viral Replication Cycles

Specifically, in replicon systems based on HCoV-229E and quantitative test assays involving infectious SARS-CoV and HCoV-229E, cinanserin significantly reduced the levels of virus RNA and infectious particles nih.govncats.ionih.gov. The reduction in viral load was substantial, reaching up to 4 log units, with IC50 values for replication inhibition ranging from 19 to 34 μM nih.govncats.ionih.gov. This indicates that cinanserin interferes with coronavirus replication, likely by blocking the cleavage function of 3CLpro, which is essential for the generation of viral replicase proteins nih.govbiomolther.orgnih.gov.

Table 2: Cinanserin's Impact on Coronavirus Replication

Virus/SystemCinanserin IC50 (µM)Reduction in Virus RNA/Infectious Particles
HCoV-229E Replicon System19-34 nih.govUp to 4 log units nih.govnih.gov
Infectious SARS-CoV (in cell culture)19-34 nih.govUp to 4 log units nih.govnih.gov
Infectious HCoV-229E (in cell culture)19-34 nih.govUp to 4 log units nih.govnih.gov
Inhibition of Coronavirus Replication In Vitro by Cinanserin (e.g., SARS-CoV, HCoV-229E)

Studies have demonstrated that cinanserin effectively inhibits the replication of various coronaviruses in vitro. For instance, it has been shown to strongly reduce the replication of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and human coronavirus 229E (HCoV-229E). ncats.ionih.govnih.gov In cell culture assays, cinanserin significantly inhibited coronavirus replication at non-toxic concentrations. nih.govnih.gov The reduction in virus RNA and infectious particles was observed to be up to 4 log units. ncats.ionih.govnih.gov

Cinanserin's Interference with Viral Replicase Polyprotein Processing

A key mechanism behind cinanserin's antiviral action is its interference with the processing of viral replicase polyproteins. Coronaviruses encode large replicase polyproteins (pp1a and pp1ab) that must be proteolytically cleaved into functional non-structural proteins (nsps) by viral proteases to form an active replication complex. nih.govbiomolther.orgmdpi.commicrobiologyresearch.org The 3C-like proteinase (3CLpro), also known as the main protease (Mpro), plays an indispensable role in this process, being responsible for cleaving the polyproteins at multiple sites. nih.govnih.govbiomolther.orgmdpi.commicrobiologyresearch.orgnih.govmicrobiologyresearch.org

Cinanserin has been identified as an inhibitor of both SARS-CoV 3CLpro and HCoV-229E 3CLpro. medchemexpress.comnih.govnih.gov Virtual screening and experimental evaluation showed that cinanserin binds to the active site of 3CLpro, thereby inhibiting its enzymatic activity. nih.govbiomolther.orgnih.gov This binding interrupts the crucial proteolytic processing of precursor polyproteins, which is essential for viral replication. biomolther.orgnih.gov Cinanserin has also demonstrated moderate inhibitory activity against SARS-CoV-2 Mpro. mdpi.comresearchgate.netfrontiersin.orgd-nb.inforesearchgate.netbiorxiv.orgresearchgate.netnih.govmdpi.com

Quantitative Assessment of Cinanserin's Antiviral Efficacy in Cellular Models (e.g., IC50, EC50)

The antiviral efficacy of cinanserin has been quantitatively assessed in various cellular models, yielding inhibitory concentration (IC50) and effective concentration (EC50) values. For inhibiting the catalytic activity of SARS-CoV 3CLpro, cinanserin showed an IC50 value of approximately 4.92 µM, while for HCoV-229E 3CLpro, the IC50 was around 4.68 µM. medchemexpress.comnih.govnih.gov Its hydrochloride form exhibited similar IC50 values. medchemexpress.comnih.gov

In tissue culture assays measuring the reduction of virus replication, the IC50 values for cinanserin against infectious SARS-CoV and HCoV-229E ranged from 19 to 34 µM. ncats.ionih.govnih.gov For SARS-CoV-2, cinanserin displayed a moderate inhibitory effect with an EC50 value of 20.61 µM in qRT-PCR analysis, which was noted to be higher than its enzymatic inhibition assay results, suggesting potential multi-drug targets in preventing viral infection. d-nb.inforesearchgate.netbiorxiv.orgresearchgate.net

The binding affinities (KD values) of cinanserin and its hydrochloride to SARS-CoV 3CLpro were 49.4 µM and 78.0 µM, respectively, and for HCoV-229E 3CLpro, they were 18.2 µM and 36.6 µM. medchemexpress.com

Table 1: Quantitative Antiviral Efficacy of Cinanserin Against Coronaviruses

Virus/Enzyme TargetAssay TypeParameterValue (µM)Reference
SARS-CoV 3CLproEnzymaticIC504.92 medchemexpress.comnih.gov
HCoV-229E 3CLproEnzymaticIC504.68 medchemexpress.comnih.gov
SARS-CoVCell CultureIC5019-34 ncats.ionih.govnih.gov
HCoV-229ECell CultureIC5019-34 ncats.ionih.govnih.gov
SARS-CoV-2qRT-PCREC5020.61 d-nb.inforesearchgate.netbiorxiv.orgresearchgate.net
SARS-CoV 3CLproSPRKD49.4 medchemexpress.com
HCoV-229E 3CLproSPRKD18.2 medchemexpress.com
SARS-CoV-2 MproEnzymaticIC5015.75 ± 8.22 researchgate.net
SARS-CoV-2 MproEnzymaticIC50125 mdpi.comresearchgate.net

Cinanserin's Potential as a Broad-Spectrum Antiviral Agent Against Coronaviruses

Given its inhibitory activity against both SARS-CoV and HCoV-229E 3CLpro, and its demonstrated effect on SARS-CoV-2 Mpro, cinanserin shows potential as a broad-spectrum antiviral agent against coronaviruses. nih.govnih.govmdpi.comfrontiersin.orgresearchgate.netnih.govmdpi.com The 3CLpro (Mpro) is a highly conserved enzyme across different coronaviruses due to its essential role in the viral replication cycle, making it a promising target for pan-coronavirus inhibitors. mdpi.commicrobiologyresearch.orgacs.org The ability of cinanserin to target this crucial viral protease suggests its applicability beyond specific coronavirus strains, contributing to the development of therapeutics against emerging and existing coronavirus infections. mdpi.comfrontiersin.org

Advanced Methodologies in Cinanserin Research

Biochemical and Enzymatic Activity Assays for Cinanserin

Biochemical and enzymatic assays are fundamental in characterizing the direct interaction of Cinanserin with its molecular targets, often enzymes critical for viral replication. These assays provide quantitative data on binding affinity and inhibitory potency.

Fluorescence Resonance Energy Transfer (FRET) assays have been extensively utilized to measure the inhibitory activity of Cinanserin against key viral enzymes. This technique relies on the transfer of energy between a donor fluorophore and an acceptor fluorophore, which are typically incorporated into a peptide substrate. When the enzyme cleaves the substrate, the FRET signal is disrupted, allowing for the quantification of enzymatic activity. The presence of an inhibitor like Cinanserin reduces this activity, leading to a measurable change in the FRET signal.

Studies have demonstrated Cinanserin's inhibitory effect on the 3C-like proteinase (3CLpro) of Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Human Coronavirus 229E (HCoV-229E) nih.govnih.gov. The inhibitory activity of Cinanserin and its hydrochloride was measured using a peptide substrate labeled with fluorogenic dyes. The inhibition against both SARS-CoV 3CLpro and HCoV-229E 3CLpro increased in a concentration-dependent manner, reaching 70% to 90% inhibition at concentrations between 50 μM and 100 μM nih.gov.

The half-maximal inhibitory concentration (IC50) values obtained from FRET assays highlight Cinanserin's potency against these viral proteases. For SARS-CoV 3CLpro, Cinanserin exhibited an IC50 of 4.92 μM, while Cinanserin hydrochloride showed an IC50 of 5.05 μM. Similarly, for HCoV-229E 3CLpro, the IC50 values were 4.68 μM for Cinanserin and 5.68 μM for its hydrochloride nih.gov. Notably, Cinanserin did not show inhibitory activity against Human Rhinovirus 14 (HRV-14) 3Cpro at concentrations up to 200 μM, indicating a degree of specificity nih.gov. FRET assays are also employed to evaluate the potency of compounds, including Cinanserin and its analogs, against SARS-CoV-2 Main Protease (Mpro) frontiersin.orgmdpi.comresearchgate.net.

Table 1: Cinanserin's Inhibitory Activity (IC50) Against Viral Proteases via FRET Assays

Enzyme TargetCompoundIC50 (μM)
SARS-CoV 3CLproCinanserin4.92
SARS-CoV 3CLproCinanserin Hydrochloride5.05
HCoV-229E 3CLproCinanserin4.68
HCoV-229E 3CLproCinanserin Hydrochloride5.68
HRV-14 3CproCinanserin>200

Surface Plasmon Resonance (SPR) biosensor technology is a label-free technique used to study real-time molecular interactions, providing valuable insights into binding kinetics and affinity. In Cinanserin research, SPR has been instrumental in confirming the direct binding of the compound to viral proteases.

SPR biosensor technology, specifically using instruments like the Biacore 3000, was employed to determine the binding affinity of Cinanserin and its hydrochloride to bacterially expressed 3CLpro of SARS-CoV and HCoV-229E nih.govnih.gov. The methodology involved immobilizing the target enzymes on a sensor chip surface and then injecting various concentrations of Cinanserin to observe the interaction.

A significant and dose-dependent increase in the SPR response was observed when the sensor chip was coated with SARS-CoV 3CLpro and HCoV-229E 3CLpro nih.gov. The binding curves for Cinanserin and its hydrochloride exhibited characteristic square-wave patterns, suggesting the formation of a rapidly associated but unstable complex with the enzymes nih.gov. This technology is widely utilized in drug discovery for measuring the affinity and kinetics of small biomolecules and protein-protein interactions sprpages.nl. Furthermore, advanced SPR instruments, such as Multi-Parametric SPR (MP-SPR), offer capabilities for studying live cells, enabling investigations into drug absorption routes and delivery by growing cells on sensor surfaces bionavis.com.

Application of Fluorescence Resonance Energy Transfer (FRET) Assays for Cinanserin Studies

Cell-Based Assays for Evaluating Cinanserin's Biological Effects

Cell-based assays are critical for evaluating the biological effects of Cinanserin in a more complex, physiological context, assessing its ability to inhibit viral replication within living cells.

Replicon systems are powerful tools for studying viral replication in a controlled cellular environment, particularly for viruses that are difficult or hazardous to handle in their infectious form. These systems involve cell lines that contain autonomously replicating viral RNA, often coupled with a reporter gene to monitor replication.

Cinanserin's efficacy in inhibiting coronavirus replicase function has been demonstrated using a replicon assay based on HCoV-229E nih.govnih.gov. A stable cell line, BHK-Rep-1, was utilized for these studies. This cell line contains an autonomously replicating HCoV-229E replicon RNA that mediates the expression of Green Fluorescent Protein (GFP), serving as a direct marker for coronavirus replication nih.gov.

Treatment of BHK-Rep-1 cells with Cinanserin and its hydrochloride resulted in a notable reduction in GFP-expressing cells. At a concentration of 30 μg/ml (approximately 78 μM), Cinanserin reduced GFP-expressing BHK-Rep-1 cells to 21%, while Cinanserin hydrochloride reduced them to 27% nih.gov. Importantly, no cytotoxicity was observed in these cells at the tested concentrations, indicating a favorable therapeutic window within this experimental setup nih.gov.

Quantitative Virus Reduction Assays, particularly those employing quantitative real-time reverse transcription-PCR (qRT-PCR), are gold standards for measuring the antiviral activity of compounds by quantifying the reduction in viral RNA or infectious particles in cell culture.

In studies evaluating Cinanserin's antiviral activity, qRT-PCR was used to measure the concentration of viral RNA in the supernatant of infected cells nih.gov. For SARS-CoV-infected Vero cells, treatment with 50 μg/ml (134 μM) Cinanserin led to a reduction in SARS-CoV RNA concentration by more than 3 log units nih.gov. The reduction in the titer of infectious particles in the supernatant precisely corresponded to the observed reduction in viral RNA concentration nih.gov.

The half-maximal effective concentration (EC50) values for the reduction of virus RNA and infectious particles by Cinanserin against SARS-CoV and HCoV-229E ranged from 19 μM to 34 μM nih.govnih.gov. Furthermore, qRT-PCR research has revealed that Cinanserin exhibits a modest inhibitory effect against SARS-CoV-2 in Vero E6 cells, with an EC50 value of 20.61 μM mdpi.comd-nb.infonih.govresearchgate.net.

Table 2: Cinanserin's Antiviral Efficacy (EC50) in Cell-Based Assays

Virus TargetCell LineAssay MethodEC50 (μM)
SARS-CoVVero CellsqRT-PCR19-34
HCoV-229EVero CellsqRT-PCR19-34
SARS-CoV-2Vero E6 CellsqRT-PCR20.61

The selection of appropriate cell line models is paramount in Cinanserin investigations to accurately reflect the compound's biological effects in different cellular contexts and against various viral pathogens.

Vero Cells (Vero E6): Vero cells, particularly the Vero E6 subclone, are widely used in antiviral research due to their susceptibility to a broad range of viruses, including coronaviruses. Derived from African green monkey kidney epithelial cells, Vero cells are frequently employed for culturing arboviruses and exhibit a deficient interferon response, which facilitates more efficient viral replication and higher viral titers culturecollections.org.uk. In Cinanserin research, Vero cells have been extensively used to study the replication of SARS-CoV and SARS-CoV-2 nih.govfrontiersin.orgmdpi.comd-nb.infonih.govresearchgate.netresearchgate.netresearchgate.net. For instance, Vero cells infected with the SARS-CoV Frankfurt isolate were used to demonstrate Cinanserin's ability to reduce viral RNA and infectious particles nih.gov. Notably, Cinanserin has been reported to be safe for Vero cells, with a CC50 (half-maximal cytotoxic concentration) value exceeding 200 μM frontiersin.orgmdpi.com.

BHK-Rep-1: The BHK-Rep-1 cell line is a specialized stable cell line that plays a crucial role in studying coronavirus replication. It is derived from BHK-21 cells (baby hamster kidney cells), which are permissive for many arboviruses and are known for their deficient interferon response, leading to efficient viral replication culturecollections.org.ukdsmz.deeuropa.eu. BHK-Rep-1 cells contain an autonomously replicating HCoV-229E replicon RNA, making them an ideal model to assess the inhibition of coronavirus replicase function by compounds like Cinanserin. The expression of GFP in these cells serves as a convenient marker for monitoring viral replication and the inhibitory effects of Cinanserin nih.gov.

Calu-3: Calu-3 cells are a human lung epithelial cell line commonly utilized as an in vitro model for studying respiratory infections and drug development, particularly for inhalable substances and lung cancer research tci-thaijo.orgwikipedia.orgnih.gov. These cells can form adherent monolayers and are relevant for investigating host-target molecules and gene expression related to viral infections tci-thaijo.org. While direct studies of Cinanserin's effects specifically in Calu-3 cells were not detailed in the provided search results, Calu-3 cells are recognized for their distinct entry pathways for SARS-CoV-2 compared to other cell lines like Vero cells, which can influence drug sensitivity frontiersin.org. Therefore, Calu-3 cells represent a relevant model for evaluating antiviral compounds targeting respiratory viruses mdpi.comtci-thaijo.orgtandfonline.com.

Quantitative Virus Reduction Assays (e.g., qRT-PCR) for Cinanserin's Antiviral Activity

Computational Chemistry and In Silico Approaches for Cinanserin

Computational chemistry and in silico approaches have played a pivotal role in identifying Cinanserin's molecular targets, elucidating its binding mechanisms, and guiding the design of more effective analogs. These methodologies leverage computational power to simulate molecular interactions, predict biological activities, and screen vast chemical libraries.

Virtual Screening for Identifying Cinanserin's Molecular Targets

Virtual screening, a computational technique, has been instrumental in the discovery of Cinanserin's potential as an antiviral agent. In the context of severe acute respiratory syndrome coronavirus (SARS-CoV), Cinanserin was identified through a docking-based virtual screening of a database comprising over 8,000 existing drugs. This process aimed to pinpoint molecules capable of binding to the SARS-CoV 3C-like proteinase (3CLpro), an enzyme crucial for viral replication. Both a homology model and the crystallographic structure of the enzyme's binding pocket were utilized as targets during this screening, leading to the identification of Cinanserin as a high-scoring candidate for further experimental evaluation. uni.lufishersci.ptscribd.com Similar virtual screening efforts have also identified Cinanserin as a potential inhibitor of SARS-CoV-2 Main Protease (Mpro).

Molecular Docking Simulations of Cinanserin with Target Proteins

Molecular docking simulations have provided detailed insights into how Cinanserin interacts with its target proteins. For SARS-CoV 3CLpro, docking studies predicted that Cinanserin effectively fits into the active site of the enzyme. These simulations generated interaction models, revealing key molecular interactions, including hydrogen bonds with residue His41 and hydrophobic interactions with residues Met165 and Gln189. Additionally, cation-π interactions with the benzene (B151609) rings of His41 and Glu166 were observed. uni.lu

In the context of SARS-CoV-2 Mpro, molecular docking simulations have also been performed, comparing Cinanserin's binding to that of other known inhibitors. While Cinanserin was predicted to inhibit SARS-CoV-2 Mpro, its binding affinity was noted as not exceptionally high, correlating with an inhibitory concentration (IC50) of 120 μM for viral inhibition. Further molecular dynamics (MD) simulations have been conducted to assess the stability and specific interactions of Cinanserin and its optimized compounds within the SARS-CoV-2 Mpro active site.

Homology Modeling in Cinanserin Target Prediction

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its experimental structure is unavailable. This method relies on using a known structure of a related, homologous protein as a template. In the initial virtual screening efforts that identified Cinanserin as a SARS-CoV 3CLpro inhibitor, both a homology model and the experimentally determined crystallographic structure of the enzyme's binding pocket were employed as targets. uni.lufishersci.pt This highlights the utility of homology modeling in providing crucial structural information for drug discovery when experimental data are limited, enabling subsequent docking and virtual screening studies.

Structure-Activity Relationship (SAR) Studies and Analog Design for Cinanserin

Structure-Activity Relationship (SAR) studies explore how modifications to a chemical compound's structure influence its biological activity. This understanding is crucial for the rational design and synthesis of derivatives with improved potency, selectivity, or other desirable pharmacological properties.

Rational Design and Synthesis of Cinanserin Derivatives

Rational design principles have guided the synthesis of Cinanserin derivatives aimed at enhancing its inhibitory activity against viral proteases. The core cinnamic moiety, present in Cinanserin, is a common feature in various biologically active compounds, making it a valuable scaffold for modification. Studies have focused on designing and synthesizing Cinanserin analogs specifically to target the SARS-CoV 3CL protease. The objective of these efforts is to create new compounds with improved binding affinities and inhibitory capabilities. Optimization guidelines derived from molecular docking studies of SARS-CoV-2 Mpro inhibitors, including Cinanserin, have informed the design process, leading to the development of compounds with enhanced binding characteristics.

Functional and Mechanistic Evaluation of Cinanserin Analogs

The synthesized Cinanserin analogs undergo rigorous functional and mechanistic evaluation to quantify their improved activities and understand their modes of action. Cinanserin itself has demonstrated inhibitory activity against SARS-CoV 3CLpro with an IC50 value of 5 μM. fishersci.ptscribd.com

Notably, the design and synthesis efforts have yielded promising results. For instance, in studies targeting SARS-CoV 3CL protease, several Cinanserin analogs exhibited significant inhibitory activities. One particular analog, referred to as compound 26, showed a marked improvement in potency with an IC50 of 1.06 μM against SARS-CoV 3CL protease, as determined by fluorescence resonance energy transfer (FRET) assays.

Further optimization of Cinanserin as a SARS-CoV-2 Mpro inhibitor, guided by computational studies, led to the development of optimized compounds such as CM02 and CM06. Molecular dynamics simulations revealed that these optimized compounds fit well into the active site of SARS-CoV-2 Mpro and formed strong, stable interactions with key residues including Ser-144, His-163, and Glu-166, demonstrating enhanced binding affinity and protease inhibitory bioactivity.

Table 1: Inhibitory Activities of Cinanserin and Select Analogs against Viral Proteases

Compound NameTarget EnzymeIC50 Value (µM)Reference
CinanserinSARS-CoV 3CLpro5 fishersci.ptscribd.com
CinanserinSARS-CoV-2 Mpro120
Cinanserin Analog (Compound 26)SARS-CoV 3CLpro1.06

Table 2: Key Residue Interactions of Optimized Cinanserin Analogs with SARS-CoV-2 Mpro

Optimized Cinanserin AnalogKey Interacting Residues (SARS-CoV-2 Mpro)Reference
CM02Ser-144, His-163, Glu-166
CM06Ser-144, His-163, Glu-166

Preclinical Safety and Toxicological Assessments of Cinanserin

Preclinical safety and toxicological assessments are fundamental stages in the evaluation of any chemical compound, providing critical insights into its potential effects on biological systems before human trials. For Cinanserin, these assessments have involved both in vitro cytotoxicity evaluations in cell culture systems and in vivo toxicological observations in preclinical animal models. These studies aim to identify potential cellular damage, organ-specific toxicities, and long-term adverse effects.

Cytotoxicity Evaluation of Cinanserin in Cell Culture Systems

The cytotoxicity of Cinanserin has been investigated across various cell lines, primarily to determine concentrations at which the compound induces cellular damage or reduces cell viability. Studies have frequently employed the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazoliumbromide (MTT) method or similar assays to quantify cell viability following exposure to Cinanserin nih.gov.

In evaluations involving Vero E6 cells, Cinanserin has demonstrated relatively low cytotoxicity. For instance, a reported 50% cytotoxic concentration (CC50) for Cinanserin in Vero E6 cells was found to be greater than 200 µM nih.govbiorxiv.org. Similarly, when tested against SARS-CoV in Vero cells, Cinanserin and its hydrochloride salt showed no evidence of toxicity within the concentration range tested, up to 134 µM, as measured by the MTT test nih.gov. In another study using BHK-21 cells, no cytotoxicity was observed at concentrations up to 30 µg/ml (approximately 78 µM) nih.gov. Furthermore, Cinanserin hydrochloride, when evaluated against murine hepatitis virus (MHV) in CCL9.1 cells, did not exhibit obvious cytopathic effects at concentrations of 62.5 mg/mL and 125 mg/mL, indicating its ability to neutralize viral infectivity without causing significant cellular toxicity at these levels researchgate.net.

The consistent findings across different cell lines and assay methodologies suggest that Cinanserin generally exhibits a favorable cytotoxicity profile in vitro at concentrations relevant for its biological activities.

Table 1: Cytotoxicity of Cinanserin in Various Cell Culture Systems

Cell LineAssay MethodCC50 / Non-Toxic ConcentrationReference
Vero E6 cellsN/A>200 µM nih.govbiorxiv.org
Vero cellsMTT testNo toxicity up to 134 µM nih.gov
BHK-21 cellsN/ANo cytotoxicity up to 78 µM nih.gov
CCL9.1 cellsN/ANo obvious CPE at 62.5-125 mg/mL researchgate.net

Toxicological Observations of Cinanserin in Preclinical Animal Models

Toxicological assessments of Cinanserin in preclinical animal models have provided crucial insights into its systemic effects and potential organ-specific toxicities. Early investigations into Cinanserin, which was initially synthesized in the 1960s, included comprehensive animal toxicity studies nih.gov.

In dogs, repeated oral administration of Cinanserin at doses exceeding 40 mg/kg of body weight per day resulted in observations of hepatotoxicity nih.gov. Further studies indicated a lethal dose (LD) of 100 mg/kg when administered intravenously at a rate of 0.5 mg/kg per minute in dogs nih.gov. A significant finding from long-term studies in rats involved the development of malignant hepatoma. This was observed after prolonged treatment with Cinanserin at a high dosage level of 120 mg/kg daily, administered over a period ranging from 59 to 81 weeks nih.govjournals.co.za. This particular observation in rats played a pivotal role in the suspension of further clinical testing for Cinanserin nih.govjournals.co.za.

While direct toxicity data for pure Cinanserin in some animal models are historical, studies on related compounds or extracts containing Cinanserin also offer insights. For instance, the ethyl acetate (B1210297) fraction of Houttuynia cordata, a plant species from which Cinanserin can be derived, did not induce acute oral toxicity in C57BL/6 mice at doses up to 2000 mg/kg. Histological examination of major organs in these mice revealed normal features researchgate.net. Additionally, an evaluation of ADAM, a Cinanserin analog, administered intravenously to Sprague-Dawley rats for 14 consecutive days, showed no treatment-related clinical signs or toxicological effects based on urinalysis, hematology, and clinical chemistry analyses. The No Observed Adverse Effect Level (NOAEL) for ADAM in this study was determined to be 155 μg/kg/day nih.gov. These findings collectively contribute to understanding the preclinical safety profile of Cinanserin and its related compounds, highlighting the importance of long-term and high-dose studies in identifying potential chronic toxicities.

Table 2: Toxicological Observations of Cinanserin in Preclinical Animal Models

Animal ModelDosage / Administration RouteKey Toxicological Observation(s)Reference
Dogs>40 mg/kg/day (oral, repeated)Hepatotoxicity nih.gov
Dogs100 mg/kg (intravenous infusion)Lethal Dose (LD) nih.gov
Rats120 mg/kg/day (oral, 59-81 weeks)Malignant hepatoma nih.govjournals.co.za
Sprague-Dawley Rats (for ADAM, an analog)155 µg/kg/day (intravenous, 14 days)No Observed Adverse Effect Level (NOAEL) nih.gov
C57BL/6 Mice (for Houttuynia cordata extract)Up to 2000 mg/kg (oral, acute)No acute oral toxicity; normal organ histology researchgate.net

Translational Research and Therapeutic Implications of Cinanserin

Strategic Repurposing of Cinanserin for Emerging Viral Pathogens

The repurposing of existing drugs offers a rapid pathway to identify therapies for novel diseases, bypassing extensive early-stage development. Cinanserin has garnered attention in this domain due to its demonstrated antiviral properties, especially against coronaviruses.

Research has indicated that cinanserin functions as an inhibitor of the 3C-like proteinase (3CLpro), also known as the main protease (Mpro), of severe acute respiratory syndrome coronavirus (SARS-CoV) and SARS-CoV-2 wikipedia.orgfishersci.ptcikd.canih.govresearchgate.netfrontiersin.org. This enzyme is crucial for the viral life cycle, as it is responsible for processing viral polyproteins into functional components necessary for replication cikd.cafrontiersin.orgscienceopen.commdpi.com.

Studies have shown that cinanserin effectively inhibits the catalytic activity of SARS-CoV and human coronavirus 229E (HCoV-229E) 3CLpro with 50% inhibitory concentration (IC50) values of 5 µM in enzymatic assays nih.gov. Furthermore, in tissue culture assays, including a replicon system based on HCoV-229E and quantitative tests with infectious SARS-CoV and HCoV-229E, cinanserin demonstrated strong inhibition of coronavirus replication at non-toxic concentrations nih.gov. The level of virus RNA and infectious particles was reduced by up to 4 log units, with IC50 values ranging from 19 to 34 µM nih.gov. For SARS-CoV-2, cinanserin exhibited a modest inhibitory effect with an EC50 value of 20.61 µM in qRT-PCR research researchgate.net.

The binding of cinanserin to the active site of 3CLpro is believed to interrupt the processing of precursor polyproteins, thereby hindering the formation of the functional replicase required for viral replication biomolther.orgnih.gov. This mechanism suggests cinanserin as a promising candidate for antiviral strategies against coronaviruses cikd.cafrontiersin.org.

Table 1: Antiviral Activity of Cinanserin against Coronaviruses

Virus StrainTargetIC50 (Enzymatic Assay)IC50 (Cellular Replication)EC50 (Antiviral Activity)Reference
SARS-CoV3CLpro5 µM19-34 µM- nih.gov
HCoV-229E3CLpro5 µM19-34 µM- nih.gov
SARS-CoV-2Mpro125 µM mdpi.com-20.61 µM mdpi.comresearchgate.net mdpi.comresearchgate.net

Clinical Relevance and Applications of Cinanserin in Serotonin-Mediated Disorders

Cinanserin's primary pharmacological action is its antagonism of 5-HT2A and 5-HT2C serotonin (B10506) receptors iiab.mewikipedia.org. Serotonin, a naturally occurring vasoactive substance, plays a diverse role in various physiological processes, including cardiovascular function and pain modulation tandfonline.complos.org.

Abnormalities in the serotonergic system are implicated in the pathophysiology of several cardiovascular diseases, such as systemic hypertension, primary pulmonary hypertension, and peripheral vascular disease tandfonline.com. Selective 5-HT2 serotonergic receptor blockers, like cinanserin, have been investigated for their potential vasodilatory effects and therapeutic utility in these conditions tandfonline.com. For instance, cinanserin has been shown to exert protective effects in canine models of pacing-induced myocardial ischemia, significantly improving the recovery of post-ischemic function nih.gov.

In the context of pain modulation, descending serotonergic projections are known to play a pivotal role in conditioned pain modulation (CPM) plos.org. Research suggests that the administration of a serotonin precursor can lead to more potent pain inhibition, an effect that can be reversed by serotonin receptor antagonists such as cinanserin plos.org. This highlights cinanserin's involvement in the complex interplay of serotonin in pain pathways, potentially interacting with endogenous opioid systems mdpi.com.

Insights from Historical Clinical Research Findings of Cinanserin

Cinanserin (also known as SQ 10,643) was synthesized and characterized by The Squibb Institute for Medical Research in the 1960s nih.gov. It underwent preliminary clinical evaluation in humans during that period nih.govnih.gov.

Small-scale clinical trials were conducted with cinanserin in patients diagnosed with psychiatric disorders, including schizophrenia and mania, as well as in individuals with carcinoid syndrome nih.gov. Beneficial effects were observed in patients with mania and carcinoid syndrome nih.gov. Patients in these trials were typically treated for several weeks with oral doses ranging from 600 to 800 mg/day (approximately 10 mg/kg). During short-term treatment, maximum daily doses reached up to 1,200 mg (approximately 20 mg/kg) nih.gov.

These historical findings underscore cinanserin's past exploration as a therapeutic agent for conditions beyond its more recently identified antiviral potential, particularly in disorders where serotonin dysregulation is a contributing factor.

Table 2: Historical Clinical Research Findings of Cinanserin

Disorder/ConditionObserved EffectsTypical Oral DosesDuration of TreatmentReference
ManiaBeneficial600-800 mg/daySeveral weeks nih.gov
Carcinoid SyndromeBeneficial600-800 mg/daySeveral weeks nih.gov
Schizophrenia--- nih.gov

Future Directions and Research Opportunities for Cinanserin

Comprehensive Elucidation of Cinanserin's Pharmacokinetic and Pharmacodynamic Profiles

A critical next step in Cinanserin research involves a thorough characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While some preliminary clinical testing occurred in the 1960s, detailed PK data in humans, especially concerning its distribution to target tissues, are limited. nih.govfrontiersin.orgfrontiersin.org

Pharmacokinetic (PK) Profile: Future studies should focus on:

Absorption: Determining the rate and extent to which Cinanserin is absorbed into the bloodstream following various administration routes.

Distribution: Investigating its distribution to specific organs and tissues, particularly those relevant to viral infections (e.g., lungs for respiratory viruses). Understanding tissue accumulation and penetration into relevant biological compartments is crucial. frontiersin.org

Metabolism: Identifying the metabolic pathways and enzymes responsible for Cinanserin's biotransformation. This includes characterizing active or inactive metabolites and their respective half-lives.

Excretion: Elucidating the primary routes and rates of Cinanserin and its metabolites' elimination from the body.

Pharmacodynamic (PD) Profile: Research should aim to:

Dose-Response Relationships: Establish precise dose-response curves for its antiviral and other potential therapeutic effects in relevant biological systems.

Target Engagement: Quantify the extent to which Cinanserin interacts with its intended molecular targets (e.g., viral proteases, serotonin (B10506) receptors) at different concentrations.

Biomarker Identification: Discover and validate biomarkers that can reliably indicate Cinanserin's pharmacological activity and therapeutic efficacy in vivo.

Comprehensive PK/PD studies are essential to bridge the gap between in vitro activity and in vivo efficacy, providing crucial data for rational dosing strategies and potential clinical translation. frontiersin.orgfrontiersin.org

Investigation of Cinanserin's Efficacy Against Drug-Resistant Viral Variants

The emergence of drug-resistant viral variants poses a continuous challenge in antiviral therapy. Cinanserin has demonstrated inhibitory effects against SARS-CoV and SARS-CoV-2 Mpro. nih.govmdpi.comresearchgate.net However, its efficacy against evolving drug-resistant strains needs rigorous investigation.

Future research should include:

In vitro Resistance Profiling: Systematically test Cinanserin against a panel of clinically relevant drug-resistant viral variants, particularly those with mutations in key protease regions.

Mechanism of Resistance: Identify potential mechanisms by which viruses might develop resistance to Cinanserin, such as mutations in the binding pocket of viral proteases or efflux pump overexpression.

Combination Therapies: Explore the potential of Cinanserin in combination with other antiviral agents to overcome or prevent the emergence of resistance. Combination strategies can offer synergistic effects and broaden the antiviral spectrum. researchgate.net

Understanding Cinanserin's activity against resistant variants is vital for its long-term viability as an antiviral therapeutic.

Advanced Structural Biology to Characterize Cinanserin's Binding Mechanisms

Detailed understanding of how Cinanserin interacts with its molecular targets at an atomic level is crucial for rational drug design and optimization. While docking studies have shown Cinanserin fits into the substrate-binding pocket of SARS-CoV and SARS-CoV-2 Mpro, forming interactions with residues like His41 and Glu166, crystal structure confirmation of its covalent binding to Cys145 is still needed. mdpi.combiorxiv.orgresearchgate.netd-nb.inforesearchgate.netrsc.org

Advanced structural biology techniques can provide these insights:

X-ray Crystallography: Obtain high-resolution crystal structures of Cinanserin in complex with its target proteins (e.g., SARS-CoV-2 Mpro) to precisely map binding sites and interaction types (e.g., hydrogen bonds, hydrophobic interactions, cation-π interactions). biorxiv.orgresearchgate.netresearchgate.netrsc.org

Cryo-electron Microscopy (Cryo-EM): Utilize cryo-EM for larger protein complexes or those difficult to crystallize, providing structural details of Cinanserin's binding in a more native-like environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ NMR to study dynamic interactions, conformational changes upon binding, and to identify weak or transient binding sites.

Computational Simulations: Further refine molecular dynamics simulations to understand the stability of Cinanserin-protein complexes and the impact of water molecules on binding affinity. rsc.orgacs.org

Such structural insights are indispensable for structure-activity relationship (SAR) studies and the design of improved analogs.

Development of Novel Cinanserin Analogs with Enhanced Potency, Selectivity, and Safety

The existing knowledge of Cinanserin's antiviral activity, particularly against coronavirus proteases, provides a strong foundation for the development of novel analogs. nih.govacs.orgnih.gov The goal is to design compounds with improved pharmacological properties.

Key areas for analog development include:

Potency Enhancement: Modify the Cinanserin scaffold to increase its binding affinity and inhibitory activity against target enzymes (e.g., achieving lower IC50 values). For instance, an analog of Cinanserin (compound 26) showed an IC50 of 1.06 µM against SARS-CoV 3CL protease, significantly more potent than Cinanserin's 5 µM. acs.orgnih.gov

Selectivity Improvement: Design analogs that exhibit higher specificity for viral targets, minimizing off-target interactions that could lead to undesirable effects. Cinanserin is also a 5-HT2A and 5-HT2C receptor antagonist, and improving selectivity for viral targets would be beneficial. iiab.me

Structure-Activity Relationship (SAR) Studies: Conduct systematic SAR studies to identify key pharmacophores and structural motifs essential for activity, guiding the synthesis of more effective compounds.

This iterative process of design, synthesis, and biological evaluation is fundamental to developing next-generation Cinanserin-based therapeutics.

Exploration of Cinanserin's Potential in Multifunctional and Multi-Target Therapeutic Strategies

Cinanserin's reported activity as a serotonin antagonist and its more recent identification as a viral protease inhibitor suggest a potential for multifunctional or multi-target therapeutic strategies. nih.govmdpi.combiorxiv.orgiiab.me This approach can be particularly advantageous for complex diseases or to combat viral resistance.

Research opportunities include:

Polypharmacology: Investigate if Cinanserin can modulate multiple pathways or targets simultaneously, leading to synergistic therapeutic effects. Its potential as a "multifunctional target" in preventing viral infection has been suggested. biorxiv.orgd-nb.info

Combination Therapies: Explore the synergistic potential of Cinanserin when co-administered with other antiviral drugs or agents that target different aspects of the disease pathophysiology. This could lead to enhanced efficacy and reduced dosages of individual components. researchgate.net

Repurposing for Other Conditions: Given its historical use as a serotonin antagonist and its antiviral activity, further explore its potential in other diseases where these mechanisms might be beneficial.

This holistic view of Cinanserin's pharmacological profile could unlock novel therapeutic applications.

Integration of In Silico and Experimental Methodologies for Next-Generation Cinanserin-Based Drug Development

The integration of computational (in silico) and experimental methodologies can significantly accelerate the drug discovery and development process for Cinanserin-based compounds. researchgate.netacs.orgelsevier.esfrontiersin.orgnih.gov

Future directions in this area include:

Virtual Screening: Utilize advanced virtual screening techniques (e.g., molecular docking, pharmacophore modeling) to identify novel compounds from large chemical libraries that share structural similarities or binding characteristics with Cinanserin. nih.govnih.govresearchgate.netelsevier.esnih.gov

Molecular Dynamics Simulations: Perform extensive molecular dynamics simulations to predict the stability, flexibility, and binding free energies of Cinanserin and its analogs with target proteins, providing insights beyond static docking poses. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR): Develop robust QSAR models to predict the biological activity of new Cinanserin analogs based on their chemical structures, guiding synthetic efforts.

Artificial Intelligence (AI) and Machine Learning (ML): Employ AI/ML algorithms for de novo drug design, predicting ADME properties, and identifying optimal synthetic routes for Cinanserin analogs.

High-Throughput Screening (HTS): Combine computational predictions with experimental HTS to rapidly validate promising candidates and identify new hits.

This integrated approach can lead to more efficient and cost-effective development of Cinanserin-derived therapeutics.

Long-term Efficacy and Safety Studies of Cinanserin in Relevant Disease Models

While short-term in vitro and some in vivo studies have shown promising antiviral activity for Cinanserin, long-term efficacy and safety studies in relevant disease models are crucial before clinical translation. nih.govnih.govfrontiersin.org

Key areas for long-term studies include:

Chronic Disease Models: Evaluate Cinanserin's efficacy in animal models of chronic viral infections or conditions where prolonged treatment might be necessary.

Disease Progression: Assess Cinanserin's ability to halt or reverse disease progression over extended periods, not just acute viral loads.

Immunomodulatory Effects: Investigate any long-term immunomodulatory effects that Cinanserin might exert, given its historical association with immunosuppression. nih.govacs.org

Pharmacodynamic Adaptations: Monitor for any long-term adaptations in target expression or activity that might occur with prolonged Cinanserin exposure.

Q & A

Basic Research Question: What is the proposed mechanism of action of cinanserin against SARS-CoV-2, and how do conflicting findings in enzymatic assays complicate its interpretation?

Methodological Answer:
Cinanserin is hypothesized to inhibit SARS-CoV-2 replication by targeting the 3CL protease (3CLpro), a key enzyme in viral polyprotein processing. Initial studies reported moderate antiviral activity (EC50 = 20.61 μM in qRT-PCR assays) . However, enzymatic inhibition assays using purified SARS-CoV 3CLpro showed no inhibition at 100 μM , suggesting its antiviral effects may involve multi-target mechanisms (e.g., host-pathogen interactions or non-structural protein inhibition). Researchers should validate 3CLpro inhibition using authentic dimeric enzyme preparations and compare results with cell-based assays to resolve discrepancies. Dose-response curves and counter-screening against related proteases (e.g., MHV 3CLpro) are critical to confirm specificity .

Basic Research Question: How can researchers control for cytotoxicity when evaluating cinanserin’s antiviral activity in vitro?

Methodological Answer:
Cinanserin’s cytotoxicity (CC50 = 31 μM in Vero E6 cells) necessitates rigorous controls to distinguish antiviral effects from cell death . Experimental protocols should:

  • Use sub-cytotoxic concentrations (e.g., ≤10 μM) and parallel cytotoxicity assays (e.g., MTT or LDH release).
  • Include time-course studies to separate early antiviral activity from delayed cytotoxic effects.
  • Validate results with orthogonal methods like plaque reduction assays, which quantify infectious viral particles independently of cell viability .

Advanced Research Question: What experimental designs are recommended to assess synergistic interactions between cinanserin and harmaline in neuropharmacological models?

Methodological Answer:
Studies on cinanserin-harmaline synergy in acute restraint stress (ARS) models require:

  • Dose-Response Curves : Determine individual ED50 values (e.g., 0.31 mg/kg harmaline; 2.5 μg/mouse cinanserin) via forced swim test (FST) and elevated plus maze (EPM) .
  • Isobolographic Analysis : Administer fixed-ratio drug combinations (e.g., 1:1 ED50) and compare experimental ED50 with theoretical additive values. A significant leftward shift in the dose-response curve indicates synergy .
  • Receptor Profiling : Use selective antagonists (e.g., 5-HT2A receptor blockers) to confirm mechanistic overlap, as both drugs modulate serotonin pathways .

Advanced Research Question: How can researchers resolve contradictions between cinanserin’s reported 3CLpro inhibition and null results in recent enzymatic studies?

Methodological Answer:
Discrepancies may arise from differences in enzyme sources (e.g., recombinant vs. authentic dimeric 3CLpro) or assay conditions. To address this:

  • Replicate assays using authentic, catalytically active 3CLpro purified under non-denaturing conditions .
  • Test cinanserin analogs (e.g., derivatives from SAR studies) to identify structural determinants of inhibition .
  • Employ cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Basic Research Question: What in vivo models are validated for studying cinanserin’s neuropsychiatric effects, and what endpoints are recommended?

Methodological Answer:

  • Rodent Models : Use ARS-induced depression/anxiety models with endpoints like immobility time (FST) and open-arm exploration (EPM) .
  • Administration Routes : Intraperitoneal (i.p.) for systemic effects; intracerebroventricular (i.c.v.) for CNS-specific action .
  • Control Groups : Include non-stressed (NARS) mice and vehicle controls to isolate stress-induced behaviors .

Advanced Research Question: What statistical methods are optimal for analyzing synergistic drug interactions in cinanserin combination studies?

Methodological Answer:

  • Two-Way ANOVA : Assess main effects and interactions between drugs (e.g., harmaline × cinanserin) on behavioral outcomes .
  • Isobolographic Analysis : Calculate theoretical additive ED50 and compare with experimental values using a one-sample t-test. Synergy is confirmed if experimental ED50 is significantly lower .
  • Dose-Reduction Index (DRI) : Quantify the extent of dose reduction enabled by synergy, enhancing translational relevance .

Basic Research Question: How is cinanserin’s 5-HT2 receptor antagonism characterized in molecular studies?

Methodological Answer:

  • Radioligand Binding Assays : Measure displacement of [³H]ketanserin in transfected cells expressing 5-HT2A/2C receptors .
  • Functional Assays : Monitor intracellular Ca²⁺ or cAMP levels post-cinanserin treatment to confirm antagonism (e.g., inhibition of 5-HT-induced signaling) .

Advanced Research Question: What strategies mitigate off-target effects in high-concentration cinanserin antiviral studies?

Methodological Answer:

  • Proteomic Profiling : Use affinity chromatography or activity-based protein profiling (ABPP) to identify off-target interactions .
  • CRISPR-Cas9 Knockout Models : Validate antiviral mechanisms by deleting putative targets (e.g., 3CLpro) and testing cinanserin’s residual activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.